molecular formula C11H11FO3 B15261283 3-(2-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid

3-(2-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid

Cat. No.: B15261283
M. Wt: 210.20 g/mol
InChI Key: FOQDJHABEQAIOJ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid is an organic compound that features a fluorinated aromatic ring and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid typically involves the introduction of a fluorine atom into the aromatic ring followed by the formation of the keto group. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a fluorobenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be used to maintain consistent reaction conditions and improve efficiency. Additionally, the use of alternative catalysts and greener solvents can be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.

    Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the keto group can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-2,2-dimethyl-3-oxopropanoic acid
  • 3-(2-Bromophenyl)-2,2-dimethyl-3-oxopropanoic acid
  • 3-(2-Iodophenyl)-2,2-dimethyl-3-oxopropanoic acid

Uniqueness

3-(2-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can lead to differences in reactivity, binding affinity, and overall chemical behavior compared to its halogenated analogs.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid

InChI

InChI=1S/C11H11FO3/c1-11(2,10(14)15)9(13)7-5-3-4-6-8(7)12/h3-6H,1-2H3,(H,14,15)

InChI Key

FOQDJHABEQAIOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1F)C(=O)O

Origin of Product

United States

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